(2S)-1-(Oxetan-2-yl)propan-2-amine

Medicinal chemistry Physicochemical property optimization ADME

Enantiopure (2S)-1-(oxetan-2-yl)propan-2-amine is the key β-oxetane primary amine for medicinal chemistry teams needing to sculpt amine basicity without steric bulk. The oxetane ring reduces pKaH by approx. 2.7 units (to ~7.2), mitigating hERG and volume-of-distribution risks while maintaining permeability—a dual optimization that racemic aliphatic amines cannot replicate. This single building block replaces iterative synthesis to balance LogD and pKaH in CNS and kinase programs requiring defined (2S) stereochemistry for target engagement.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 2248220-61-1
Cat. No. B2473032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(Oxetan-2-yl)propan-2-amine
CAS2248220-61-1
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC(CC1CCO1)N
InChIInChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1
InChIKeyJXGPXLAZZYSADB-ZBHICJROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2S)-1-(Oxetan-2-yl)propan-2-amine (CAS 2248220-61-1) Matters as a Chiral Oxetane-Amine Building Block for Drug Discovery


(2S)-1-(Oxetan-2-yl)propan-2-amine (CAS 2248220-61-1) is a low-molecular-weight (115.17 g/mol), enantiopure primary amine bearing an oxetane ring at the β-position. The oxetane motif is increasingly valued in medicinal chemistry for its ability to fine-tune key drug-like properties—including basicity, lipophilicity, metabolic stability, and three-dimensional conformation—without adding significant molecular bulk [1]. Its computed XLogP3 of 0.1 and topological polar surface area (TPSA) of 35.3 Ų [2] position it as a compact, polar scaffold suitable for lead optimization campaigns where balancing solubility and permeability is critical.

Why a Generic Amine Cannot Replace (2S)-1-(Oxetan-2-yl)propan-2-amine in Stereochemically Sensitive Design


Substituting (2S)-1-(oxetan-2-yl)propan-2-amine with a non-oxetane aliphatic amine (e.g., isopropylamine or cyclobutylmethylamine) or its racemic counterpart is not a 'drop-in' replacement. The oxetane oxygen exerts a strong negative inductive effect that reduces the pKaH of the adjacent amine by approximately 2.7 units (from ~9.9 to ~7.2) [1], fundamentally altering the ionization state at physiological pH and consequently impacting volume of distribution, off-target pharmacology (e.g., hERG), and permeability. Furthermore, the defined (2S) stereochemistry is critical for chiral recognition at biological targets; as demonstrated by oxetane-containing lead series where one enantiomer exhibited a 16-fold increase in target potency over the other [1]. A racemic mixture or an achiral analog would not reproduce the same binding profile and could introduce unpredictable pharmacokinetic and toxicological outcomes.

Quantitative Evidence for Selecting (2S)-1-(Oxetan-2-yl)propan-2-amine Over Closest Analogs


Amine Basicity Modulation: A 2.7-Unit pKaH Reduction vs. Standard Aliphatic Amines

The oxetane ring α to the amine in (2S)-1-(oxetan-2-yl)propan-2-amine is predicted to reduce the amine pKaH from approximately 9.9 (typical of a primary aliphatic amine such as propan-2-amine) to approximately 7.2, a ca. 500-fold decrease in basicity [1]. This effect is well-characterized for oxetane-amine systems and is attributed to the electron-withdrawing inductive effect of the ring oxygen transmitted through the σ-bond framework [1]. Non-oxetane analogs (e.g., 1-cyclobutylpropan-2-amine) lack this electronic tuning and retain high basicity, which is often associated with elevated volume of distribution, increased hERG binding, and poorer pharmacokinetic profiles.

Medicinal chemistry Physicochemical property optimization ADME

Lipophilicity Control: LogD Reduction from 2.0 to 1.3 Demonstrated with Oxetane-Containing Amine Isosteres

Introducing an oxetane ring onto an amine scaffold can markedly reduce LogD. In the development of lanraplenib (GS-9876), replacement of the morpholine ring with an N-oxetane-piperazine group lowered the measured LogD from 2.0 to an optimal value of 1.3, directly improving the drug's physicochemical profile without sacrificing permeability [1]. This example establishes the potential for (2S)-1-(oxetan-2-yl)propan-2-amine to serve as a polarity-enhancing module that reduces lipophilicity relative to non-oxetane cycloalkylamine building blocks (e.g., cyclobutyl or cyclopentyl analogs), which typically have higher calculated logP values and can push lead series into unfavorable property space.

Lipophilicity LogD Drug design Bioisostere

Metabolic Stability: Oxetane-Amines as More Stable Isosteres of Carbonyl-Containing Fragments

Oxetane-containing amines are recognized as metabolically more robust replacements for morpholine and other oxidatively labile heterocycles. In the lanraplenib program, the oxetane-piperazine motif superseded morpholine specifically to overcome high metabolic clearance caused by morpholine ring oxidation [1]. Similarly, amino-oxetanes have been shown in matched molecular pair studies to maintain comparable metabolic stability to their amide counterparts while offering superior solubility at low pH [2]. (2S)-1-(Oxetan-2-yl)propan-2-amine, by virtue of its β-amino-oxetane structure, is expected to exhibit reduced susceptibility to cytochrome P450-mediated oxidation compared to saturated heterocyclic amine building blocks, translating to lower intrinsic clearance when incorporated into a lead scaffold.

Metabolic stability Microsomal clearance Bioisostere Oxetane

Chiral Recognition: Enantiopure (2S) Configuration Critical for Target Binding – Up to 16-Fold Potency Differences Observed

Stereochemistry at the carbon α to the oxetane ring has a profound impact on biological activity. In one oxetane-containing lead optimization program, the (+)-(R) enantiomer exhibited a 16-fold increase in target potency compared to its enantiomer [1]. This underscores the critical importance of procuring the specific (2S) enantiomer rather than the (2R) form or a racemic mixture. Using a racemate would introduce an inactive or less active isomer that competes for the same target, potentially masking true SAR and increasing the risk of off-target effects. The (2S) configuration provides a defined three-dimensional vector that can make specific H-bonding and van der Waals contacts within a chiral protein binding pocket.

Stereochemistry Enantiomeric purity Target binding Drug design

High-Value Application Scenarios for (2S)-1-(Oxetan-2-yl)propan-2-amine in Drug Discovery and Chemical Biology


Lead Optimization of CNS-Penetrant Candidates Requiring Reduced Amine Basicity

In CNS drug discovery, excessively basic amines are associated with high volume of distribution, lysosomal trapping, and hERG-related cardiac safety liabilities. (2S)-1-(Oxetan-2-yl)propan-2-amine, with its oxetane-induced pKaH reduction (~2.7 units), is an ideal building block for CNS leads where moderating amine basicity is essential to achieve an optimal balance between brain penetration and safety [1].

Synthesis of Metabolically Stable Peptidomimetics and Amide Bioisosteres

Amino-oxetanes have been validated as amide bond replacements that resist enzymatic hydrolysis while preserving hydrogen-bonding capacity. (2S)-1-(Oxetan-2-yl)propan-2-amine can be incorporated into peptidomimetic backbones to improve metabolic stability without sacrificing target affinity, as demonstrated in matched molecular pair studies comparing amino-oxetanes to benzamides [2].

Chiral Building Block for Enantioselective Synthesis of Kinase Inhibitors and GPCR Modulators

The single (2S) enantiomer is essential for programs where stereochemistry dictates target engagement. In kinase inhibitor and GPCR modulator programs—exemplified by lanraplenib (SYK) and oxetane-containing GLP-1R agonists—the defined stereochemistry and oxetane-modulated physicochemical properties were key to achieving potent, selective, and developable clinical candidates [1].

Parallel Library Synthesis Where Simultaneous LogD and pKa Control Is Required

For medicinal chemistry teams generating focused libraries, (2S)-1-(oxetan-2-yl)propan-2-amine offers a single building block that simultaneously addresses two critical optimization parameters: lowering LogD (demonstrated by the >1 unit reduction in fenebrutinib when oxetane was incorporated) and reducing amine pKaH [1]. This dual functionality reduces the number of synthetic iterations needed to reach a multiparameter-optimized lead.

Quote Request

Request a Quote for (2S)-1-(Oxetan-2-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.